

# Compound Identification and Properties

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## Compound of Interest

Compound Name: 4-Acetylbenzaldehyde

Cat. No.: B1276866

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**4-Acetylbenzaldehyde**, also known as p-formylacetophenone, is a bifunctional organic compound featuring both an aldehyde and a ketone functional group.<sup>[1]</sup> This unique structure allows for chemoselective reactions, making it a valuable intermediate in multi-step organic synthesis.<sup>[1]</sup> The aldehyde group is generally more electrophilic and reactive towards nucleophiles and reducing agents than the ketone group.<sup>[1]</sup>

Table 1: Physicochemical Properties of **4-Acetylbenzaldehyde**

Property	Value	Source(s)
CAS Number	3457-45-2	[1][2][3][4][5][6][7]
Molecular Formula	C <sub>9</sub> H <sub>8</sub> O <sub>2</sub>	[2][3][4][5][8]
Molecular Weight	148.16 g/mol	[2][4][5][7][8]
Appearance	White or Colorless to Light yellow powder to lump to clear liquid	[4]
Melting Point	33-36 °C (lit.)	[2][3][5][7][9]
Boiling Point	286.4 °C at 760 mmHg	[2][3]
Density	1.117 g/cm <sup>3</sup>	[2][3]
Flash Point	106.6 °C	[2][3]
Solubility	Soluble in organic solvents such as N,N-dimethylformamide (DMF) and diethyl ether.	[10]
Storage	Refrigerated (0-10°C) under an inert gas (e.g., nitrogen or argon).[2][4]	
InChI Key	KTFKRVMXIVSARW-UHFFFAOYSA-N	[1][5][7][9]
Canonical SMILES	CC(=O)C1=CC=C(C=C1)C=O	[2][5][7][8][9]

## Spectroscopic Data

Spectroscopic analysis confirms the unique bifunctional structure of **4-Acetylbenzaldehyde**.

Table 2: Spectroscopic Data for **4-Acetylbenzaldehyde**

Spectrum Type	Key Peaks / Shifts	Source(s)
$^1\text{H}$ NMR	Signals for aldehyde, aromatic, and acetyl protons. The spectrum typically shows a singlet for the aldehyde proton, two doublets for the para-substituted aromatic protons, and a singlet for the three acetyl protons.	[1]
$^{13}\text{C}$ NMR	Provides definitive evidence of the structure by identifying the distinct chemical environments of each carbon atom.	[1][8][11]
IR Spectroscopy	Shows characteristic carbonyl stretching vibrations for the aldehyde (approx. $1706\text{ cm}^{-1}$ ) and the ketone (approx. $1687\text{ cm}^{-1}$ ).	[12]
Mass Spectrometry (GC-MS)	The molecular ion peak corresponds to its molecular weight, confirming the compound's identity.	[8][13]

## Experimental Protocols: Synthesis

A common and effective method for synthesizing **4-Acetylbenzaldehyde** is through the palladium-catalyzed carbonylation of an aryl halide precursor.

### Synthesis of 4-Acetylbenzaldehyde from 4'-Iodoacetophenone

This protocol details the synthesis via a palladium-catalyzed formylation reaction using carbon monoxide and sodium formate.

## Materials and Equipment:

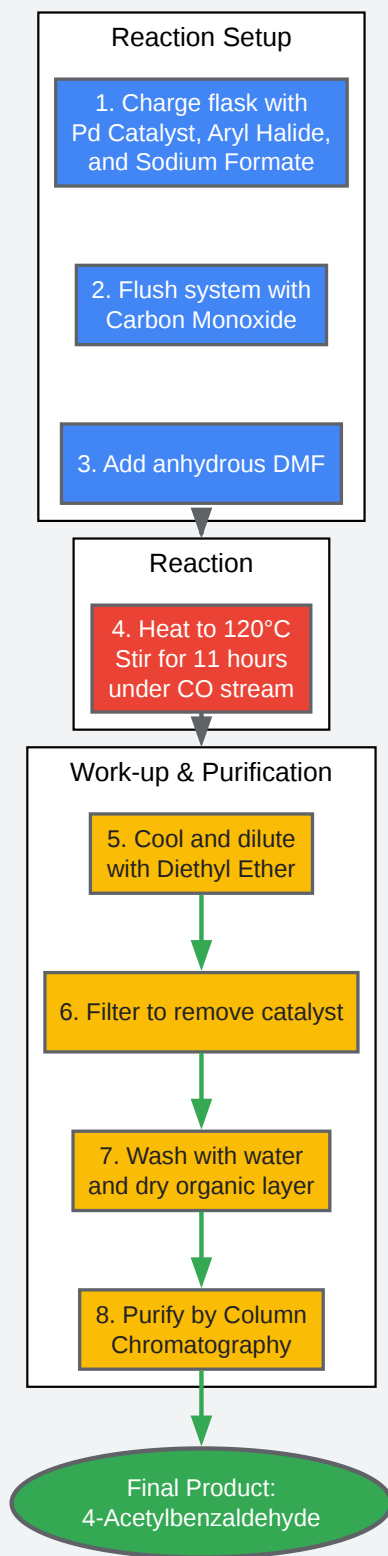
- 50 mL round-bottomed flask
- Gas inlet tube
- Reflux condenser
- Magnetic stirring bar
- MCM-41-2PPdCl<sub>2</sub> (Palladium catalyst)
- 4'-Iodoacetophenone (Aryl halide)
- Sodium formate (HCOONa)
- N,N-dimethylformamide (DMF), anhydrous
- Carbon monoxide (CO) gas
- Diethyl ether
- Magnesium sulfate (anhydrous)
- Silica gel for column chromatography
- Hexane and Ethyl acetate (for chromatography)

## Procedure:

- Reaction Setup: Charge a 50 mL round-bottomed flask with the palladium catalyst (0.05 mmol Pd), 4'-Iodoacetophenone (5.0 mmol), and sodium formate (7.5 mmol).[\[10\]](#)
- Inert Atmosphere: Equip the flask with a gas inlet, reflux condenser, and magnetic stirrer. Flush the entire system with carbon monoxide (CO) gas.[\[10\]](#)
- Solvent Addition: Add 5 mL of anhydrous DMF to the flask via syringe.[\[10\]](#)

- Reaction Conditions: Pass a slow stream of CO gas into the suspension. Heat the mixture to 120 °C and stir vigorously for 11 hours.[\[10\]](#)
- Work-up: After cooling to room temperature, dilute the reaction mixture with 50 mL of diethyl ether.[\[10\]](#)
- Catalyst Removal: Separate the palladium catalyst by filtration. Wash the recovered catalyst with distilled water (2 x 10 mL), ethanol (2 x 10 mL), and diethyl ether (2 x 10 mL) for potential reuse.[\[10\]](#)
- Extraction: Wash the ethereal solution with water (3 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate.[\[10\]](#)
- Purification: Concentrate the solution under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel using a hexane-ethyl acetate (10:1) eluent to yield **4-Acetylbenzaldehyde**.[\[10\]](#)

## Workflow for the Synthesis of 4-Acetylbenzaldehyde

[Click to download full resolution via product page](#)Caption: Palladium-catalyzed synthesis of **4-Acetylbenzaldehyde**.

## Applications in Research and Drug Development

The bifunctional nature of **4-Acetylbenzaldehyde** makes it a significant building block in medicinal chemistry and materials science.

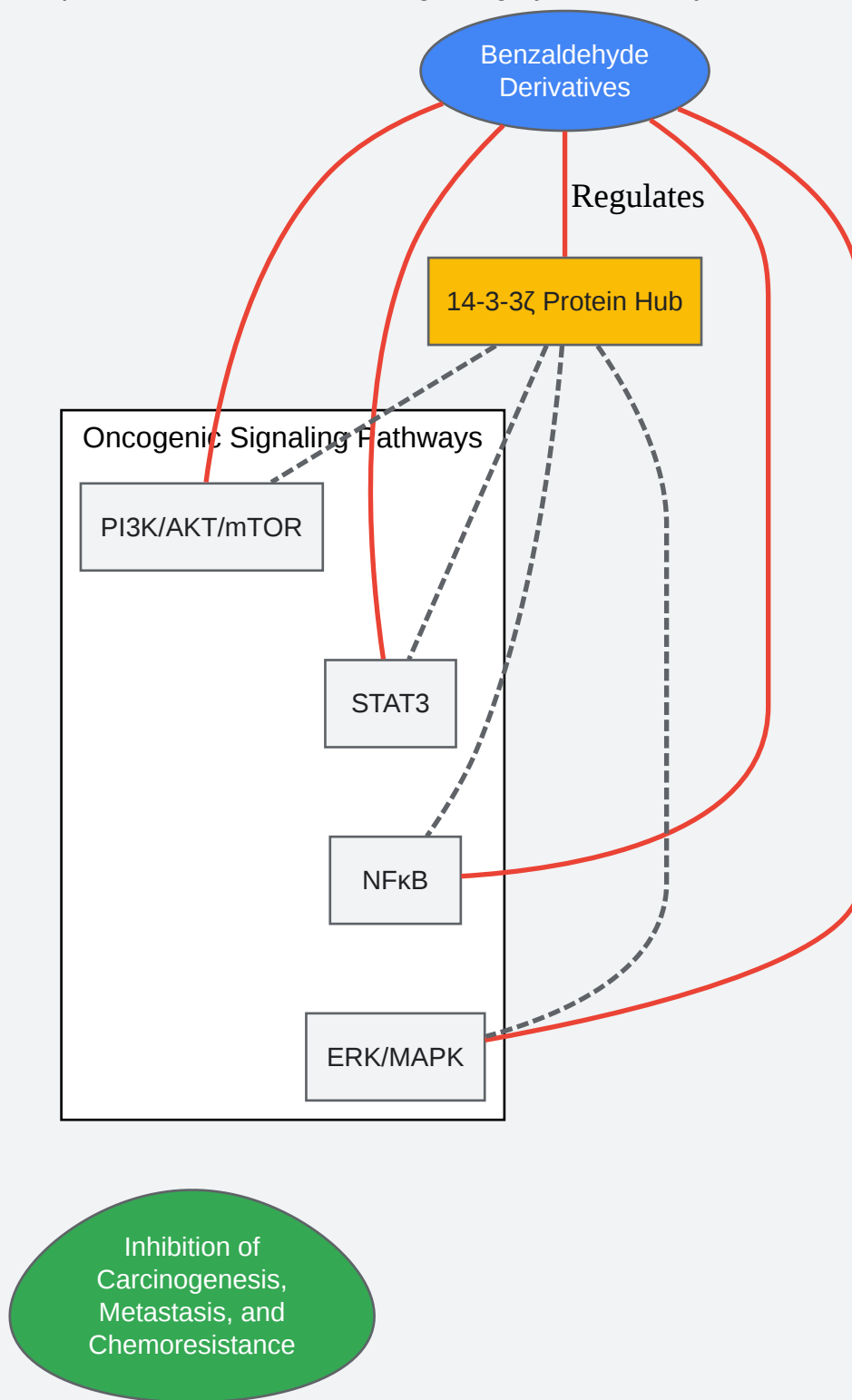
### Intermediate for Bioactive Molecules

Derivatives of **4-Acetylbenzaldehyde** are being explored for their therapeutic potential.<sup>[1]</sup> Studies have indicated that certain derivatives can induce apoptosis (programmed cell death) in cancer cell lines, positioning the compound as a valuable scaffold for developing new anticancer agents.<sup>[1]</sup> The synthesis of triphenylmethane-based structures from benzaldehyde derivatives has garnered attention for their potential as inhibitors of protein kinases, which are often dysregulated in cancer.<sup>[14]</sup>

### Role in Suppressing Oncogenic Signaling

Benzaldehyde and its derivatives have been shown to possess anti-inflammatory and antitumor properties.<sup>[15][16]</sup> Research indicates that benzaldehyde can suppress multiple major signaling pathways that are frequently activated in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways.<sup>[16]</sup> This suppressive action is linked to the regulation of 14-3-3ζ family proteins, which act as signaling hubs in oncogenic networks.<sup>[16]</sup> Benzaldehyde derivatives have also been found to inhibit the production of aflatoxin B1 by *Aspergillus flavus* by downregulating the expression of key genes in the toxin's biosynthetic pathway.<sup>[17]</sup>

## Conceptual Inhibition of Cancer Signaling by Benzaldehyde Derivatives

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